6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with the molecular formula C7H6N4O2 and a molecular weight of 178.1 g/mol . This compound is part of the triazolopyridine family, known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One method involves the use of enaminonitriles and benzohydrazides under microwave irradiation at 140°C in dry toluene . This catalyst-free and additive-free method is eco-friendly and yields the target compound efficiently.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using microwave irradiation and avoiding hazardous reagents, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the nitro position .
Scientific Research Applications
6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for developing drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This binding often involves hydrogen bonding and π-π interactions with the active sites of the target molecules .
Comparison with Similar Compounds
Similar Compounds
6,8-Dinitro-[1,2,4]triazolo[1,5-a]pyridine: This compound has similar structural features but contains an additional nitro group, which can influence its reactivity and biological activity.
[1,2,4]Triazolo[4,3-a]quinoxaline: Another related compound with a quinoxaline ring, known for its antiviral and antimicrobial activities.
Uniqueness
6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound in research and industry.
Properties
IUPAC Name |
6-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-5-2-6(11(12)13)7-9-8-4-10(7)3-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJFZJNTYXYHCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=NN=C2C(=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650318 |
Source
|
Record name | 6-Methyl-8-nitro[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-70-4 |
Source
|
Record name | 6-Methyl-8-nitro[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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